molecular formula C12H19N3O2 B5774424 N,N,N'-trimethyl-N'-[(2-nitrophenyl)methyl]ethane-1,2-diamine

N,N,N'-trimethyl-N'-[(2-nitrophenyl)methyl]ethane-1,2-diamine

Cat. No.: B5774424
M. Wt: 237.30 g/mol
InChI Key: OYVUCNQBFQMASK-UHFFFAOYSA-N
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Description

N,N,N’-trimethyl-N’-[(2-nitrophenyl)methyl]ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of two nitrogen atoms, which are part of the ethane-1,2-diamine backbone, and a nitrophenyl group attached to one of the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’-trimethyl-N’-[(2-nitrophenyl)methyl]ethane-1,2-diamine typically involves the reaction of ethylenediamine with a nitrophenylmethyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of ethylenediamine attack the electrophilic carbon of the nitrophenylmethyl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N,N,N’-trimethyl-N’-[(2-nitrophenyl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or nitroso compounds.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms with lone pairs of electrons.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxides or nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted ethylenediamine derivatives.

Scientific Research Applications

N,N,N’-trimethyl-N’-[(2-nitrophenyl)methyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N,N,N’-trimethyl-N’-[(2-nitrophenyl)methyl]ethane-1,2-diamine involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of coordination complexes or the activation/inhibition of specific biochemical pathways. The nitrophenyl group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’-trimethyl-1,2-ethanediamine
  • N,N,N’-dimethyl-1,2-ethanediamine
  • N,N,N’,N’-tetramethyl-1,2-ethanediamine

Uniqueness

N,N,N’-trimethyl-N’-[(2-nitrophenyl)methyl]ethane-1,2-diamine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical properties and reactivity compared to other ethylenediamine derivatives. This uniqueness makes it valuable for specific applications where the nitrophenyl group plays a crucial role.

Properties

IUPAC Name

N,N,N'-trimethyl-N'-[(2-nitrophenyl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-13(2)8-9-14(3)10-11-6-4-5-7-12(11)15(16)17/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVUCNQBFQMASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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